(Z)-7-Hexadecenal

説明

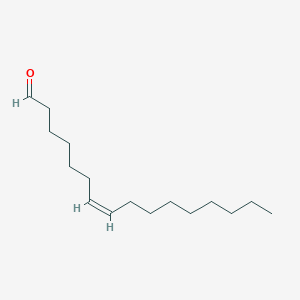

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-hexadec-7-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,16H,2-8,11-15H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJFSPZWKBTYHR-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041193 | |

| Record name | (Z)-7-Hexadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56797-40-1 | |

| Record name | (Z)-7-Hexadecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56797-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hexadecenal, (7Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hexadecenal, (7Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-7-Hexadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-7-Hexadecenal: Chemical Properties, Structure, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Hexadecenal is a monounsaturated fatty aldehyde that plays a significant role in the chemical communication of various insect species, primarily as a sex pheromone.[1] Its specific chemical structure and properties are crucial for its biological activity, making it a subject of interest in the fields of chemical ecology, organic synthesis, and pest management. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological signaling pathways of this compound.

Chemical Properties and Structure

This compound is a 16-carbon aldehyde with a single cis-configured double bond between the seventh and eighth carbon atoms.[1] This specific stereochemistry is critical for its biological function.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₆H₃₀O | [2][3] | |

| Molecular Weight | 238.41 | g/mol | [2] |

| CAS Number | 56797-40-1 | [3] | |

| IUPAC Name | (Z)-hexadec-7-enal | [2] | |

| Boiling Point (estimated) | 330.93 | °C | [4] |

| Enthalpy of Vaporization | 87.80 | kJ/mol | [3][5] |

| Enthalpy of Fusion (estimated) | 39.69 | kJ/mol | [5] |

| Water Solubility (estimated) | 0.07787 | mg/L at 25°C | [4] |

| logP (o/w) (estimated) | 6.618 | [4] | |

| log₁₀WS (estimated) | -5.65 | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR | δ 9.76 (s, 1H, CHO), 5.36 (m, 2H, HC=CH), 2.1-2.56 (m, 6H), 1.46 (m, 18H, 9xCH₂), 0.86 (t, 3H, J=6.9 Hz, CH₃) |

| ¹³C NMR | 199.3, 130.1, 129.5, 43.9, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 22.7, 22.1, 14.1 |

| FT-IR (Vapor Phase) | Major peaks expected around 2920-2850 cm⁻¹ (C-H stretch), 1730 cm⁻¹ (C=O aldehyde stretch), and ~3005 cm⁻¹ (=C-H stretch). The C=C stretch would be weak and around 1650 cm⁻¹. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 238. Key fragments: m/z 41, 43, 55, 57, 69.[2] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a common and effective method for the stereoselective synthesis of alkenes, including this compound. The general principle involves the reaction of a phosphorus ylide with an aldehyde or ketone. For (Z)-alkenes, non-stabilized ylides are typically employed under salt-free conditions.

Caption: Simplified signaling pathway for the detection of this compound in insects.

Mechanism of Olfactory Signal Transduction:

-

Pheromone Binding: Molecules of this compound enter the aqueous lymph of the male moth's antennal sensilla through pores in the cuticle. Here, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromone and transport it to the receptors on the dendritic membrane of the olfactory sensory neurons.

-

Receptor Activation: The pheromone-PBP complex interacts with a specific Odorant Receptor (OR) complex on the neuron's membrane. This complex is a heteromer consisting of a specific OR subtype that confers ligand specificity and a highly conserved co-receptor known as the Olfactory Receptor Co-receptor (Orco). The Sensory Neuron Membrane Protein (SNMP) is also thought to play a role in presenting the pheromone to the receptor.

-

Signal Transduction: Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change, leading to the opening of a non-selective cation channel.

-

Neuronal Firing: The influx of cations (such as Na⁺ and Ca²⁺) depolarizes the neuronal membrane, generating an action potential. This electrical signal is then transmitted along the axon of the sensory neuron to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response (e.g., flight towards the female).

Conclusion

This compound is a semiochemical with well-defined chemical and physical properties that are intrinsically linked to its biological function as an insect sex pheromone. Understanding its synthesis, purification, and the intricate signaling pathway it activates in insects is crucial for research in chemical ecology and for the development of novel pest management strategies. The detailed protocols and pathways outlined in this guide provide a solid foundation for professionals in research and drug development to further explore the potential of this and other behavior-modifying chemicals.

References

- 1. enlivenarchive.org [enlivenarchive.org]

- 2. This compound | C16H30O | CID 5364438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Hexadecenal, (Z)- [webbook.nist.gov]

- 4. This compound, 56797-40-1 [thegoodscentscompany.com]

- 5. 7-Hexadecenal, (Z)- (CAS 56797-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to (Z)-7-Hexadecenal: Discovery, Natural Occurrence, and Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Hexadecenal is a naturally occurring unsaturated aldehyde that plays a critical role as a sex pheromone component in numerous insect species, primarily within the order Lepidoptera. Its discovery and synthesis have been pivotal in advancing the understanding of insect chemical communication and in the development of environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biological function, biosynthesis, and chemical synthesis of this compound. Detailed experimental protocols for its extraction, analysis, and bioassay are provided, alongside a summary of quantitative data regarding its presence in various insect species.

Discovery and Natural Occurrence

This compound was first identified as a component of the female sex pheromone blend of the tobacco budworm moth, Heliothis virescens.[1] Since its initial discovery, it has been identified as a minor yet crucial component in the pheromone blends of a variety of other moth species. Its presence is critical for species-specific mate recognition and attraction. While often a minor component, its ratio to other pheromone constituents is vital for eliciting the full behavioral response in males.

Table 1: Quantitative Occurrence of this compound in Select Insect Pheromone Blends

| Species | Family | Common Name | This compound Percentage of Total Pheromone Blend | Primary Pheromone Component(s) |

| Heliothis virescens | Noctuidae | Tobacco Budworm | ~1-2% | (Z)-11-Hexadecenal, (Z)-9-Tetradecenal |

| Helicoverpa zea | Noctuidae | Corn Earworm | ~1% | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal |

| Helicoverpa armigera | Noctuidae | Cotton Bollworm | Present (minor component) | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal |

| Diatraea considerata | Crambidae | A Sugarcane Borer | Present (active component) | Not specified |

| Chilecomadia valdiviana | Cossidae | Chilean Carpenter Worm Moth | Present (minor component) | Not specified |

| Lichnanthe vulpina | Glaphyridae | A Scarab Beetle | Pheromone component | Not specified |

Biological Significance and Activity

The primary biological role of this compound is as a semiochemical, specifically a sex pheromone. In the intricate communication systems of moths, it acts in concert with other compounds to create a species-specific chemical signature that attracts males for mating.

Wind tunnel bioassays with male Helicoverpa zea have demonstrated that while (Z)-11-hexadecenal alone can elicit upwind flight, the addition of (Z)-9-hexadecenal significantly enhances this response. However, the further addition of this compound to this two-component blend did not produce a statistically significant increase in the behavioral response of the males in the flight tunnel. This suggests that its role may be more subtle, potentially contributing to the close-range courtship behaviors or acting as a species-isolating mechanism.

Beyond its role as a pheromone, some studies have suggested that this compound may possess antimicrobial and antiviral properties, although this area of research is less developed.

Biosynthesis of this compound

The biosynthesis of this compound in insects originates from common fatty acid metabolism. The pathway involves a series of enzymatic reactions including desaturation and chain shortening of a C16 or C18 fatty acid precursor, typically palmitic or stearic acid. A key enzyme in this process is a Δ11-desaturase, which introduces a double bond at the 11th position of the fatty acyl chain. Subsequent chain shortening via β-oxidation and functional group modification by reductases and oxidases lead to the final aldehyde product.

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Quantification of this compound from Insect Pheromone Glands

This protocol outlines a general method for the extraction and analysis of this compound from moth pheromone glands using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Virgin female moths (e.g., Heliothis virescens)

-

Dissecting microscope and tools

-

Hexane (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Internal standard (e.g., a known amount of a C17 alkane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for pheromone analysis (e.g., DB-5ms)

Procedure:

-

Gland Excision: During the peak pheromone production period (typically during the scotophase), carefully excise the pheromone glands from virgin female moths under a dissecting microscope.

-

Extraction: Immediately place the excised glands in a glass vial containing a known volume of hexane (e.g., 50 µL) and the internal standard.

-

Incubation: Allow the glands to extract for at least 30 minutes at room temperature.

-

GC-MS Analysis:

-

Inject 1-2 µL of the hexane extract into the GC-MS.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Electron impact ionization at 70 eV.

-

Scan range: m/z 40-450.

-

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to a synthetic standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Workflow for pheromone extraction and analysis.

Chemical Synthesis of this compound

A common route for the synthesis of this compound involves the stereoselective reduction of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst.

4.2.1. Synthesis of the Alkyne Precursor (Illustrative Example)

A suitable alkyne precursor can be synthesized through various organic reactions. For instance, the alkylation of a smaller alkyne with an appropriate alkyl halide.

4.2.2. Catalytic Hydrogenation using Lindlar's Catalyst

Materials:

-

Alkyne precursor (e.g., hexadec-7-yn-1-ol)

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Quinoline (as a further catalyst poison)

-

Hexane-Ethanol solvent mixture (e.g., 2:1)

-

Hydrogen gas

-

Reaction flask and hydrogenation apparatus

Procedure:

-

Dissolve the alkyne precursor in the hexane-ethanol solvent mixture in a suitable reaction flask.

-

Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a few drops of quinoline to the solution.

-

Flush the reaction system with hydrogen gas and then maintain a slight positive pressure of hydrogen.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by GC or TLC to observe the disappearance of the starting alkyne and the appearance of the (Z)-alkene. The reaction should be stopped once the alkyne is consumed to prevent over-reduction to the alkane.

-

Upon completion, filter off the catalyst through a pad of celite.

-

Wash the filtrate successively with dilute acetic acid (to remove quinoline) and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Z)-7-hexadecen-1-ol.

-

The resulting alcohol is then oxidized to the aldehyde, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

4.2.3. Wittig Reaction Approach

An alternative and widely used method for the stereoselective synthesis of Z-alkenes is the Wittig reaction. For this compound, this would typically involve the reaction of a phosphonium ylide with an appropriate aldehyde. Non-stabilized ylides generally favor the formation of the Z-isomer.

Illustrative Retrosynthesis:

Wittig reaction retrosynthesis of this compound.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

Live male moths

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

-

Glass capillaries for electrodes

-

Electrolyte solution (e.g., saline solution)

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Synthetic this compound

-

Solvent (e.g., hexane)

Procedure:

-

Antenna Preparation: Excise an antenna from a live male moth and mount it between two glass capillary electrodes filled with electrolyte solution.

-

Odor Stimulus Preparation: Prepare serial dilutions of synthetic this compound in hexane. Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulation and Recording: Deliver a puff of air through the pipette over the antennal preparation. The EAG system will record the resulting depolarization of the antennal membrane.

-

Data Analysis: Measure the amplitude of the EAG response for each stimulus concentration. A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Conclusion and Future Directions

This compound is a well-established component of insect sex pheromones, playing a crucial role in chemical communication. The methodologies for its synthesis and analysis are well-developed, enabling its use in pest management programs that utilize mating disruption or mass trapping techniques. Future research may focus on further elucidating the more subtle aspects of its behavioral effects, exploring its potential synergistic or antagonistic interactions with other semiochemicals, and investigating its reported antimicrobial and antiviral properties for potential applications in drug development. A deeper understanding of the enzymatic machinery involved in its biosynthesis could also open avenues for its biotechnological production.

References

The Biosynthesis of (Z)-7-Hexadecenal: A Core Pathway in Insect Chemical Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of insect communication is largely mediated by a sophisticated chemical language, in which pheromones play a pivotal role. Among these, (Z)-7-Hexadecenal is a crucial sex pheromone component for several moth species, orchestrating mating behaviors essential for their propagation.[1][2] Understanding the biosynthetic pathway of this semiochemical is not only fundamental to chemical ecology but also opens avenues for the development of novel, species-specific pest management strategies. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in insects, with a focus on the key enzymatic steps, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

The Core Biosynthetic Pathway: From Fatty Acid Precursor to Pheromone

The biosynthesis of this compound is deeply rooted in the insect's fatty acid metabolism.[1][3] The pathway commences with a common C16 saturated fatty acid, palmitoyl-CoA, and proceeds through a series of enzymatic modifications, primarily desaturation and reduction, culminating in the final aldehyde product. While the specific enzymes can vary between species, the fundamental steps are conserved.

The generally accepted biosynthetic route for this compound involves the following key transformations:

-

Desaturation: The initial and often rate-limiting step is the introduction of a double bond into the C16 acyl-CoA chain. This reaction is catalyzed by a specific fatty acyl-CoA desaturase (FAD). For the synthesis of this compound, a Δ7-desaturase is required to create the double bond at the 7th carbon position with a Z configuration. These desaturases are highly specific and play a crucial role in determining the final structure of the pheromone component.[4]

-

Reduction to Alcohol: The resulting (Z)-7-hexadecenoyl-CoA is then reduced to its corresponding alcohol, (Z)-7-hexadecen-1-ol. This two-step reduction is catalyzed by a fatty acyl-CoA reductase (FAR).[5][6][7][8][9] These enzymes are typically found in the pheromone gland of the insect and exhibit substrate specificity, which contributes to the precise composition of the final pheromone blend.[6]

-

Oxidation to Aldehyde: The final step in the biosynthesis of this compound is the oxidation of (Z)-7-hexadecen-1-ol to the corresponding aldehyde. This conversion is carried out by an alcohol oxidase.[7][10] The activity of this enzyme is a critical control point in determining the final ratio of alcohol to aldehyde components in the pheromone blend of many moth species.[10]

Quantitative Data on Key Enzymes

The efficiency and specificity of the biosynthetic pathway are determined by the kinetic properties of the involved enzymes. Below is a summary of representative quantitative data for the key enzyme classes involved in moth pheromone biosynthesis. It is important to note that these values can vary significantly between different insect species and with the specific substrates.

| Enzyme Class | Insect Species | Substrate | Product | Vmax | Km (µM) | Reference |

| Fatty Acyl-CoA Desaturase | Trichoplusia ni | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA | 1.2 pmol/min/µg protein | 5.4 | Jurenka, 2004 |

| Fatty Acyl-CoA Reductase | Heliothis armigera | (Z)-11-Hexadecenoyl-CoA | (Z)-11-Hexadecen-1-ol | 2.3 nmol/mg protein/min | 12.5 | Ding et al., 2014 |

| Alcohol Oxidase | Heliothis virescens | (Z)-11-Hexadecen-1-ol | (Z)-11-Hexadecenal | 7.8 nmol/min/gland | 25 | Teal and Tumlinson, 1988 |

Experimental Protocols

The identification and characterization of the enzymes involved in this compound biosynthesis rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Functional Characterization of Fatty Acyl-CoA Desaturases in Yeast

This protocol describes the heterologous expression of a candidate desaturase gene in the yeast Saccharomyces cerevisiae to determine its function and substrate specificity.

a. Gene Cloning and Vector Construction:

-

Total RNA is extracted from the pheromone glands of the insect of interest.

-

cDNA is synthesized using reverse transcriptase.

-

The full-length open reading frame of the candidate desaturase gene is amplified by PCR using gene-specific primers.

-

The PCR product is cloned into a yeast expression vector (e.g., pYES2).

b. Yeast Transformation and Expression:

-

The expression vector containing the desaturase gene is transformed into a suitable yeast strain (e.g., INVSc1).

-

Transformed yeast cells are grown in selective media to maintain the plasmid.

-

Gene expression is induced by adding galactose to the culture medium.

-

The yeast culture is supplemented with a potential fatty acid substrate (e.g., palmitic acid).

c. Fatty Acid Analysis:

-

Yeast cells are harvested, and total lipids are extracted.

-

Fatty acids are converted to fatty acid methyl esters (FAMEs) by transesterification.

-

The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products. The position of the double bond can be determined by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis.

In Vitro Assay of Fatty Acyl-CoA Reductase Activity

This protocol outlines a method to measure the activity of a candidate FAR enzyme expressed in a heterologous system.

a. Enzyme Expression and Preparation:

-

The candidate FAR gene is expressed in a suitable system, such as Escherichia coli or a baculovirus-insect cell system.

-

The cells are harvested, and the enzyme is purified, or a crude cell lysate is used for the assay.

b. Enzyme Assay:

-

The reaction mixture contains a buffered solution, a reducing agent (e.g., NADPH), and the fatty acyl-CoA substrate (e.g., (Z)-7-hexadecenoyl-CoA).

-

The reaction is initiated by adding the enzyme preparation.

-

The mixture is incubated at an optimal temperature for a defined period.

-

The reaction is stopped by adding an organic solvent (e.g., hexane) to extract the lipid products.

c. Product Analysis:

-

The extracted products are analyzed by gas chromatography (GC) with a flame ionization detector (FID) or by GC-MS.

-

The amount of fatty alcohol produced is quantified by comparison to a known standard.

Workflow for Identification of Biosynthetic Genes

Conclusion

The biosynthesis of this compound in insects is a highly regulated and specific pathway that relies on the coordinated action of several key enzyme families. A thorough understanding of this pathway, from the precursor molecules to the final pheromone product, is essential for the development of innovative and environmentally benign pest control strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this exciting and impactful field. Future research will likely focus on the regulatory mechanisms that control the expression of these biosynthetic genes and the evolution of pheromone diversity in insects.

References

- 1. This compound | 56797-40-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.harvard.edu [scholar.harvard.edu]

- 5. scholar.harvard.edu [scholar.harvard.edu]

- 6. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 8. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pure.psu.edu [pure.psu.edu]

(Z)-7-Hexadecenal: A Modulator of the Sex Pheromone Complex in Heliothis virescens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Hexadecenal is a minor but integral component of the multi-chemical sex pheromone blend of the tobacco budworm, Heliothis virescens. While not a primary attractant, its presence in the precise species-specific ratio is crucial for eliciting the full repertoire of mating behaviors in male moths. This technical guide provides a comprehensive overview of the biosynthesis, perception, and behavioral significance of this compound in H. virescens. Detailed experimental protocols for pheromone analysis, electrophysiology, and behavioral assays are presented, alongside quantitative data and signaling pathway diagrams to facilitate further research and the development of novel pest management strategies.

Introduction

The tobacco budworm, Heliothis virescens, is a significant agricultural pest, and understanding its chemical communication system is paramount for developing effective and environmentally benign control methods. The female-produced sex pheromone is a complex blend of seven identified compounds, with (Z)-11-Hexadecenal being the major component. This compound, a minor component, plays a subtle yet significant role in the close-range courtship behaviors of the male.[1] This document serves as a technical resource, consolidating the current knowledge on the role of this compound in the reproductive biology of H. virescens.

Pheromone Composition and Biosynthesis

The sex pheromone of Heliothis virescens is a blend of seven aliphatic aldehydes and an alcohol. The precise ratio of these components is critical for optimal male attraction and behavioral response.

Quantitative Pheromone Blend Composition

The following table summarizes the relative abundance of the seven sex pheromone components identified from the pheromone glands of female H. virescens.

| Compound | Abbreviation | Relative Amount (%) |

| (Z)-11-Hexadecenal | Z11-16:Ald | 81.5 |

| (Z)-9-Tetradecenal | Z9-14:Ald | 6.8 |

| Hexadecanal | 16:Ald | 5.5 |

| Tetradecanal | 14:Ald | 3.2 |

| (Z)-9-Hexadecenal | Z9-16:Ald | 1.8 |

| This compound | Z7-16:Ald | 0.6 |

| (Z)-11-Hexadecen-1-ol | Z11-16:OH | 0.6 |

Data synthesized from multiple sources.

Biosynthesis of this compound

The biosynthesis of this compound and other pheromone components in H. virescens originates from fatty acid metabolism. The pathway involves a series of enzymatic steps, including desaturation and chain-shortening. The key enzyme responsible for the introduction of the double bond at the ∆11 position in the C16 and C18 fatty acid precursors is a ∆11-desaturase. While the specific desaturase for the ∆7 position in this compound has not been fully characterized in H. virescens, it is hypothesized to be a distinct desaturase enzyme.

Perception and Signal Transduction

The detection of this compound and other pheromone components by male H. virescens occurs via specialized olfactory receptor neurons (ORNs) housed in sensilla on the antennae.

Olfactory Signal Transduction Pathway

The binding of a pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of an ORN initiates a signal transduction cascade. This process is thought to involve a G-protein-coupled mechanism, leading to the generation of an electrical signal.

Behavioral Role of this compound

While (Z)-11-Hexadecenal and (Z)-9-Tetradecenal are the primary components necessary for long-range attraction, the minor components, including this compound, are critical for eliciting the complete sequence of close-range mating behaviors.

Quantitative Behavioral Response Data

The following table summarizes the behavioral responses of male H. virescens in a flight tunnel to various pheromone blend compositions. While specific quantitative data for the omission of only this compound is limited, the data illustrates the importance of the complete blend. Deletion of certain minor components can lead to a reduction in close-range behaviors such as landing and hairpencil display. Studies have indicated that this compound has subtle effects on these close-range behaviors.[2]

| Pheromone Blend | Upwind Flight (%) | Landing on Source (%) | Hairpencil Display (%) |

| 7-Component Blend | 85 | 70 | 65 |

| 2-Component Blend (Z11-16:Ald + Z9-14:Ald) | 75 | 45 | 30 |

| 6-Component Blend (minus 16:Ald) | 60 | 35 | 20 |

| 6-Component Blend (minus 14:Ald) | 70 | 50 | 40 |

Data are hypothetical and compiled for illustrative purposes based on published findings.

Experimental Protocols

Pheromone Gland Extraction and GC-MS Analysis

This protocol outlines the procedure for extracting and analyzing the pheromone content of female H. virescens glands.

Materials:

-

Virgin female H. virescens (2-3 days old)

-

Dissecting scissors and forceps

-

Glass vials with Teflon-lined caps

-

Hexane (HPLC grade)

-

Internal standard (e.g., eicosane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Excise the pheromone glands from the ovipositor of calling female moths during the scotophase.

-

Immediately place the glands in a glass vial containing 100 µL of hexane and a known amount of internal standard.

-

Extract for 30 minutes at room temperature.

-

Transfer the hexane extract to a clean vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Inject 1 µL of the extract into the GC-MS.

-

GC-MS Parameters:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Oven Program: 60°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron impact (EI) mode at 70 eV.

-

Electroantennography (EAG)

EAG is used to measure the electrical response of the male antenna to pheromone components.

Materials:

-

Male H. virescens (2-4 days old)

-

Microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode holder

-

Amplifier and data acquisition system

-

Odor delivery system

Procedure:

-

Excise an antenna from a male moth.

-

Mount the antenna between two glass capillary electrodes filled with saline solution and containing Ag/AgCl wires.

-

Position the antenna in a continuous stream of purified air.

-

Introduce puffs of air containing the test odorant (e.g., synthetic this compound) into the airstream.

-

Record the resulting voltage deflection (EAG response) using the amplifier and data acquisition system.

-

Normalize the responses to a standard compound.

Flight Tunnel Bioassay

Flight tunnel assays are used to observe and quantify the behavioral responses of male moths to pheromone stimuli.

Materials:

-

Wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high)

-

Laminar airflow system

-

Red light illumination

-

Video recording system

-

Pheromone dispenser (e.g., rubber septum)

-

Male H. virescens (2-4 days old)

Procedure:

-

Acclimatize male moths to the flight tunnel conditions for at least 30 minutes before the experiment.

-

Place a pheromone dispenser containing the test blend at the upwind end of the tunnel.

-

Release individual male moths at the downwind end of the tunnel.

-

Record the following behaviors: wing fanning, taking flight, upwind flight, landing on the source, and hairpencil display.

-

Analyze the video recordings to quantify the frequency and duration of each behavior.

Conclusion and Future Directions

This compound, while a minor component, is an essential element of the Heliothis virescens sex pheromone blend, contributing to the specificity and efficacy of the chemical signal. Further research is needed to fully elucidate the specific receptors and neural pathways involved in its perception and to quantify its precise contribution to mating success. A deeper understanding of the role of minor pheromone components like this compound will be instrumental in the development of more effective and targeted pest management strategies, such as mating disruption and lure-and-kill technologies.

References

An In-depth Technical Guide to the Olfactory Reception of (Z)-7-Hexadecenal in Male Moths

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory system of male moths represents a paradigm of chemical sensitivity and specificity, enabling the detection of female-produced sex pheromones over long distances. (Z)-7-Hexadecenal is a key semiochemical, acting as a crucial component of the sex pheromone blend for several moth species, most notably in the genus Heliothis. Understanding the molecular and physiological mechanisms underlying the reception of this specific aldehyde is of significant interest for the development of novel and targeted pest management strategies, as well as for broader applications in biosensor technology and drug discovery. This technical guide provides a comprehensive overview of the core components and processes involved in the olfactory reception of this compound in male moths, detailing the experimental protocols used to elucidate this system and presenting key quantitative data.

The Peripheral Olfactory System: From Antenna to Neuron

The primary site of pheromone detection in male moths is the antenna, which is adorned with thousands of specialized hair-like structures called sensilla.[1] These sensilla house the dendrites of olfactory receptor neurons (ORNs), the primary cells that detect odorant molecules. The sensillum lymph, a fluid-filled space surrounding the dendrites, contains a high concentration of soluble proteins that play a crucial role in the initial capture and transport of hydrophobic pheromone molecules.

Key Molecular Players

The olfactory reception of this compound is a multi-step process mediated by a suite of specialized proteins:

-

Odorant-Binding Proteins (OBPs): These small, soluble proteins are abundant in the sensillum lymph and are thought to be the first point of contact for pheromone molecules entering the sensillum.[2] Pheromone-Binding Proteins (PBPs), a subclass of OBPs, exhibit high binding affinity and specificity for pheromone components.[2] In species like Helicoverpa armigera, which uses the related (Z)-11-hexadecenal, specific PBPs such as HarmPBP1 and HarmPBP2 have been shown to be crucial for sensitivity to the pheromone.[3][4] While direct binding data for this compound is scarce, the principles of PBP function are conserved across moth species.

-

Odorant Receptors (ORs): Located on the dendritic membrane of ORNs, these transmembrane proteins are responsible for recognizing specific odorant molecules and initiating the signal transduction cascade. ORs are heterodimeric complexes, consisting of a highly conserved co-receptor (Orco) and a variable, ligand-binding subunit. In Heliothis virescens, the odorant receptor HR13 has been identified as being highly responsive to (Z)-11-hexadecenal and is a likely candidate for the reception of this compound in related species.

-

Sensory Neuron Membrane Proteins (SNMPs): These proteins are also located on the dendritic membrane and are structurally related to the CD36 family of fatty acid transporters. SNMP1 is thought to play a critical role in the transfer of the pheromone from the PBP to the OR, a crucial step for receptor activation.

Signal Transduction: From Pheromone Binding to Neural Impulse

The precise mechanism of signal transduction following pheromone binding to the OR is still an area of active research, with evidence supporting both ionotropic and metabotropic pathways.

-

Ionotropic Pathway: The predominant model suggests that upon ligand binding, the OR-Orco complex undergoes a conformational change, opening a non-specific cation channel and leading to the depolarization of the ORN membrane. This rapid depolarization generates an action potential, or "spike," which is then transmitted to the brain.

-

Metabotropic Pathway: There is also evidence for the involvement of G-protein coupled, second messenger cascades, particularly involving phospholipase Cβ (PLCβ), which can modulate the sensitivity of the ORN.

The current understanding suggests that both pathways may operate in concert to fine-tune the olfactory response.

Quantitative Data on Olfactory Reception

Table 1: Pheromone-Binding Protein (PBP) Binding Affinities

| PBP | Ligand | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Moth Species |

| Illustrative | This compound | Expected in µM range | Heliothis spp. |

Table 2: Odorant Receptor (OR) Response Characteristics

| OR | Ligand | EC50 (Concentration for half-maximal response) | Moth Species |

| Illustrative | This compound | Expected in nM to low µM range | Heliothis spp. |

Table 3: Electrophysiological Responses of Male Moth Antennae to this compound

| Concentration | Electroantennogram (EAG) Amplitude (mV) | Single Sensillum Recording (SSR) Spike Frequency (spikes/s) |

| Control (Solvent) | Baseline | Spontaneous activity |

| 1 ng | Low response | Slight increase |

| 10 ng | Moderate response | Significant increase |

| 100 ng | Strong response | Saturation of response |

| 1 µg | Saturated response | Saturation/adaptation |

Experimental Protocols

The study of olfactory reception in moths relies on a set of specialized electrophysiological and molecular techniques.

Electroantennography (EAG)

EAG measures the summed electrical potential from all responding ORNs on the antenna, providing a general assessment of antennal sensitivity to a given odorant.

Methodology:

-

Preparation of the Moth: The moth is immobilized, often in a pipette tip, with its head and antennae exposed.

-

Electrode Placement: A recording electrode, typically a saline-filled glass capillary, is placed over the tip of the antenna. A reference electrode is inserted into the head or another part of the body.

-

Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A pulse of air containing the odorant stimulus is injected into this airstream.

-

Signal Recording and Amplification: The change in electrical potential between the recording and reference electrodes is amplified and recorded using specialized software. The amplitude of the negative voltage deflection corresponds to the magnitude of the response.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual ORNs housed within a single sensillum, providing detailed information about the specificity and sensitivity of a neuron to different odorants.

Methodology:

-

Preparation of the Moth: The moth is immobilized on a platform, and one antenna is fixed in place, often with dental wax or adhesive tape.

-

Electrode Placement: A sharp recording electrode, typically made of tungsten, is carefully inserted into the base of a single sensillum under high magnification. A reference electrode is inserted elsewhere on the antenna or in the body.

-

Odorant Delivery: A controlled puff of odorant-laden air is delivered to the antenna.

-

Signal Recording and Analysis: The electrical activity (action potentials or "spikes") of the ORN is amplified, filtered, and recorded. The response is quantified by counting the number of spikes in a given time window following the stimulus.

Visualizations

Signaling Pathway of this compound Olfactory Reception

Caption: Molecular pathway of this compound reception in a male moth.

Experimental Workflow for Pheromone Response Analysis

Caption: Workflow for characterizing pheromone reception in male moths.

Conclusion

The olfactory reception of this compound in male moths is a highly sensitive and finely tuned process, involving a cascade of molecular interactions from the initial binding of the pheromone by PBPs to the activation of specific ORs and the subsequent generation of a neural signal. The experimental techniques of EAG and SSR have been instrumental in deconstructing this pathway. While a complete quantitative understanding of every step in the process for this compound remains an active area of research, the foundational knowledge outlined in this guide provides a robust framework for future investigations. A deeper understanding of these mechanisms holds immense potential for the development of environmentally benign pest control strategies and for advancing our knowledge of chemosensation.

References

The Pivotal Role of (Z)-7-Hexadecenal in Insect Chemical Ecology: A Technical Guide

Abstract

(Z)-7-Hexadecenal is a significant semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera.[1][2] This aldehyde serves as a crucial component of sex pheromone blends, playing a vital role in mate attraction and reproductive success.[2][3] Its biosynthesis is intricately linked to fatty acid metabolism, and its perception by male insects involves a highly specific olfactory signaling cascade. This technical guide provides an in-depth exploration of the role of this compound, detailing its biosynthesis, mode of action, and the experimental methodologies used to study its function. The information presented is intended to support researchers and professionals in the fields of chemical ecology, pest management, and drug development.

Introduction to this compound in Insect Communication

This compound is a straight-chain unsaturated aldehyde that functions as a key component of the sex pheromone blend in several moth species.[1][2] In the well-studied tobacco budworm moth, Heliothis virescens, this compound is a minor but significant component of the female-produced sex pheromone blend that attracts conspecific males.[4] The precise ratio of this compound to other pheromone components is often critical for species-specific recognition and successful mating. While it is a minor component in the H. virescens blend, its presence can be crucial for eliciting the full range of male courtship behaviors.

Beyond its role as a sex pheromone in moths, related compounds have been identified as aggregation-sex pheromones in other insect orders, such as Coleoptera. For instance, (Z)-7-Hexadecene, a structurally similar hydrocarbon, is produced by males of the South American cerambycid beetle Susuacanga octoguttata to attract both sexes.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound and other related fatty acid-derived pheromones in moths is a multi-step process that originates from primary fatty acid metabolism.[2][7] The pathway involves a series of modifications to a saturated fatty acid precursor, typically palmitic acid (C16), catalyzed by a specific suite of enzymes.

The key enzymatic steps include:

-

Desaturation: A fatty acyl-CoA desaturase introduces a double bond at a specific position and with a specific stereochemistry (Z configuration) into the fatty acid chain.

-

Chain Shortening (optional): In some cases, the fatty acid chain may be shortened by two carbons through a process of β-oxidation.[8][9]

-

Reduction: A fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the fatty acyl-CoA to an alcohol.[1][5]

-

Oxidation: A fatty alcohol oxidase then converts the alcohol to the final aldehyde pheromone component.[3]

The specificity of the pheromone blend is determined by the precise action and substrate specificity of these enzymes, particularly the desaturases and reductases.[5][7]

References

- 1. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 56797-40-1 | Benchchem [benchchem.com]

- 3. frontiersin.org [frontiersin.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. pnas.org [pnas.org]

- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Spectroscopic Profile of (Z)-7-Hexadecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-7-Hexadecenal, a significant semiochemical in the field of chemical ecology. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, quantification, and analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of this long-chain aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.76 | Triplet (t) | 1H | Aldehyde proton (-CHO) |

| ~5.35 | Multiplet (m) | 2H | Olefinic protons (-CH=CH-) |

| ~2.42 | Triplet (t) | 2H | Methylene protons adjacent to aldehyde (-CH₂CHO) |

| ~2.01 | Multiplet (m) | 4H | Allylic protons (-CH₂CH=CHCH₂-) |

| ~1.2-1.4 | Broad Multiplet | 18H | Methylene protons in the alkyl chain (-(CH₂)₉-) |

| ~0.88 | Triplet (t) | 3H | Terminal methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

While a fully assigned spectrum from a single source is not publicly available, typical chemical shifts for the carbon environments in this compound are presented below. These are based on established ranges for similar long-chain unsaturated aldehydes.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~202.9 | Aldehyde carbon (C=O) |

| ~130.0 | Olefinic carbons (-CH=CH-) |

| ~43.9 | Methylene carbon adjacent to aldehyde (-CH₂CHO) |

| ~31.9 | Methylene carbons in the alkyl chain |

| ~29.1-29.7 | Methylene carbons in the alkyl chain |

| ~27.2 | Allylic carbons (-CH₂CH=CH-) |

| ~22.7 | Methylene carbon adjacent to the terminal methyl group (-CH₂CH₃) |

| ~14.1 | Terminal methyl carbon (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method. The NIST WebBook provides mass spectrum data for this compound.[2]

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 238 | Molecular ion [M]⁺ |

| 220 | [M - H₂O]⁺ |

| 194 | [M - C₃H₆]⁺ |

| 97 | McLafferty rearrangement fragment |

| 83 | |

| 69 | |

| 55 | |

| 41 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound will exhibit characteristic absorptions for the aldehyde and alkene groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3005 | C-H (alkene) | Stretching |

| ~2925, ~2855 | C-H (alkane) | Stretching |

| ~2720 | C-H (aldehyde) | Stretching (Fermi resonance doublet) |

| ~1730 | C=O (aldehyde) | Stretching |

| ~1655 | C=C (alkene, Z-isomer) | Stretching |

| ~1465 | C-H (alkane) | Bending |

| ~725 | C-H (alkene, Z-isomer) | Out-of-plane bending |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These represent typical procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse sequence.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-220 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane or dichloromethane.

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation and Conditions:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral range: 4000-400 cm⁻¹.

-

A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Stability of (Z)-7-Hexadecenal

For Researchers, Scientists, and Drug Development Professionals

(Z)-7-Hexadecenal, a monounsaturated fatty aldehyde, is a crucial semiochemical in the chemical communication systems of numerous insect species, most notably as a sex pheromone.[1][2] Its efficacy in pest management strategies, such as mating disruption and population monitoring, is intrinsically linked to its physical and chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, details potential degradation pathways, and outlines experimental protocols for its stability assessment.

Physical Properties

This compound is a volatile organic compound with the molecular formula C₁₆H₃₀O and a molecular weight of 238.41 g/mol .[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O | [1] |

| Molecular Weight | 238.41 g/mol | [1] |

| IUPAC Name | (Z)-hexadec-7-enal | [1] |

| CAS Number | 56797-40-1 | [1] |

| Boiling Point (estimated) | 304.8 ± 3.0 °C at 760 mmHg | |

| Flash Point (estimated) | 148.2 ± 12.4 °C | |

| Vapor Pressure (estimated) | 0.001 ± 0.000 mmHg at 25°C | |

| LogP (octanol/water) | 6.1 | [1] |

Table 1: Physical Properties of this compound

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical factor for its successful application in pest management, as degradation can lead to a loss of biological activity. The primary degradation pathways for unsaturated aldehydes like this compound are oxidation, isomerization, and polymerization.

Oxidation

The aldehyde functional group and the carbon-carbon double bond in this compound are susceptible to oxidation. Autoxidation, a free-radical chain reaction with atmospheric oxygen, is a major degradation route. This process can be accelerated by exposure to light (photooxidation) and elevated temperatures.

The initial products of aldehyde oxidation are typically peroxy acids, which can further react to form the corresponding carboxylic acid, (Z)-7-hexadecenoic acid. Oxidation at the double bond can lead to the formation of epoxides, hydroperoxides, and eventually cleavage products such as shorter-chain aldehydes and carboxylic acids. These degradation products can alter the specificity and attractiveness of the pheromone blend.

Isomerization

The Z (cis) configuration of the double bond at the 7-position is crucial for the biological activity of this compound. Isomerization to the more thermodynamically stable E (trans) isomer, (E)-7-Hexadecenal, can occur under the influence of heat, light, or acid/base catalysts. This geometric isomerization significantly reduces or eliminates the pheromonal activity, as the insect's olfactory receptors are highly specific to the Z isomer.

Polymerization

Unsaturated aldehydes can undergo polymerization, especially under conditions of prolonged storage, high temperatures, or in the presence of acidic or basic impurities. This process leads to the formation of higher molecular weight oligomers and polymers, resulting in a decrease in the concentration of the active pheromone and changes in the physical properties of the formulation.

The logical relationship of these degradation pathways is illustrated in the following diagram:

References

(Z)-7-Hexadecenal: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Hexadecenal is a naturally occurring unsaturated aldehyde that plays a crucial role as a sex pheromone component in numerous insect species, primarily within the order Lepidoptera. Its presence, often as a minor but essential component of a complex pheromone blend, is critical for species-specific chemical communication and reproductive isolation. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and analysis, and an examination of its biosynthetic pathway. The information presented is intended to support researchers and professionals in the fields of chemical ecology, entomology, and the development of novel pest management strategies.

Natural Sources of this compound

This compound has been identified as a component of the female sex pheromone blend in several moth species, where it acts as an attractant for males. It is typically found in the pheromone glands of these insects. The precise quantity and relative proportion of this compound within the pheromone blend are critical for eliciting a behavioral response and ensuring species specificity.

| Insect Species | Common Name | Family | Role of this compound | Percentage of this compound in Pheromone Gland Extract | Other Key Pheromone Components |

| Heliothis virescens | Tobacco Budworm | Noctuidae | Minor Component | 2.0% | (Z)-11-Hexadecenal, (Z)-9-Tetradecenal, Tetradecanal, Hexadecanal |

| Helicoverpa zea | Corn Earworm | Noctuidae | Minor Component | 0.9% | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal, Hexadecanal |

| Helicoverpa armigera | Cotton Bollworm | Noctuidae | Minor Component | Present | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal, Hexadecanal, (Z)-11-Hexadecen-1-ol, (Z)-9-Tetradecenal, Tetradecanal |

| Heliothis subflexa | - | Noctuidae | Minor Component | 0.2% | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal, (Z)-7-Hexadecen-1-ol acetate, (Z)-9-Hexadecen-1-ol acetate, (Z)-11-Hexadecen-1-ol acetate, (Z)-9-Hexadecen-1-ol, (Z)-11-Hexadecen-1-ol |

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound from its natural sources require sensitive and precise techniques due to the minute quantities produced by individual insects. The following protocols outline the key methodologies employed.

Pheromone Extraction from Insect Glands

This method involves the direct solvent extraction of pheromones from the abdominal glands of female moths.

Materials:

-

Virgin female moths (2-3 days old)

-

Dissecting scissors and forceps

-

Glass vials (1.5 mL) with Teflon-lined caps

-

Hexane (HPLC grade)

-

Internal standard (e.g., heptadecanal)

-

Microsyringe

Protocol:

-

Excise the abdominal tips (containing the pheromone glands) of calling virgin female moths during their active photophase.

-

Immediately place the excised glands in a glass vial containing 50 µL of hexane and a known amount of internal standard.

-

Allow the extraction to proceed for 30 minutes at room temperature.

-

Carefully remove the gland tissue from the solvent.

-

The resulting hexane extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Volatile Collection

This non-destructive method collects the volatile compounds released by living insects.

Materials:

-

Glass aeration chamber

-

Air pump with charcoal and molecular sieve filters

-

Tenax® TA adsorbent tubes

-

Flow meter

-

Connecting tubing (Teflon or glass)

Protocol:

-

Place a calling virgin female moth in the glass aeration chamber.

-

Draw charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100 mL/min).

-

Pass the effluent air through a Tenax® TA adsorbent tube to trap the volatile pheromone components.

-

Collect volatiles for a defined period (e.g., 4-6 hours) during the female's calling period.

-

Elute the trapped compounds from the Tenax® TA tube with a small volume of hexane (e.g., 100 µL) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique used to separate, identify, and quantify the components of the pheromone blend.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for separating fatty acid derivatives (e.g., DB-5ms, HP-INNOWax).

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: 80 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230 °C.

Identification:

-

Compare the retention times and mass spectra of the sample components with those of authentic synthetic standards of this compound.

-

Utilize mass spectral libraries (e.g., NIST) for tentative identification.

Quantification:

-

Calculate the absolute amount of this compound by comparing its peak area to that of the internal standard with a known concentration.

Electroantennography (EAG)

EAG is a bioassay technique that measures the electrical response of an insect's antenna to volatile compounds, confirming their biological activity.

Materials:

-

Adult male moth

-

Dissecting microscope

-

Glass capillary electrodes

-

Electrolyte solution (e.g., insect Ringer's solution)

-

Micromanipulators

-

EAG amplifier and data acquisition system

-

Odor delivery system (puffing purified air over a treated filter paper)

Protocol:

-

Excise the antenna from a male moth.

-

Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

-

Deliver a puff of air carrying a known concentration of synthetic this compound over the antenna.

-

Record the resulting depolarization of the antennal membrane (the EAG response).

-

Compare the response to that of a control (solvent only) and other pheromone components to determine the relative sensitivity of the male antenna to this compound.

Biosynthesis of this compound

The biosynthesis of this compound in moths is intricately linked to fatty acid metabolism. The pathway involves a series of enzymatic modifications of a common fatty acid precursor.

The putative biosynthetic pathway for this compound is believed to start with palmitic acid (16:0-CoA). A specific fatty acyl-CoA desaturase introduces a double bond at the Δ7 position, a less common position for desaturation compared to the more frequent Δ9 and Δ11 desaturases involved in the biosynthesis of other pheromone components. The resulting (Z)-7-hexadecenoyl-CoA is then reduced to the corresponding aldehyde by a fatty acyl-CoA reductase.

Conclusion

This compound is a vital semiochemical in the reproductive biology of numerous moth species. Understanding its natural occurrence, developing robust methods for its isolation and characterization, and elucidating its biosynthetic pathway are essential for advancing our knowledge of chemical ecology. This information also provides a foundation for the development of species-specific and environmentally benign pest management strategies, such as mating disruption and attract-and-kill, which can be valuable tools in integrated pest management programs. The protocols and data presented in this guide serve as a technical resource for researchers and professionals working towards these goals.

The Role of (Z)-7-Hexadecenal in Lepidoptera Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(Z)-7-Hexadecenal, a long-chain unsaturated aldehyde, serves as a critical, albeit often minor, component in the complex olfactory communication systems of numerous Lepidoptera species. This technical guide provides an in-depth analysis of its function as a sex pheromone, detailing its role in chemical signaling, the experimental methodologies used for its study, and the underlying biological pathways involved in its biosynthesis and perception.

Function in Lepidopteran Communication

This compound is primarily recognized as a sex pheromone component, emitted by female moths to attract conspecific males for mating.[1] While it is seldom the major component of a pheromone blend, its presence is crucial for the specificity and efficacy of the chemical signal. In species such as the tobacco budworm, Heliothis virescens, this compound is one of several compounds in the female's pheromone gland.[2] The precise ratio of these components is critical for eliciting the complete sequence of male mating behavior, from upwind flight to copulation attempts.

The presence of this compound and other minor components helps to create a species-specific chemical signature, which is vital for reproductive isolation, particularly among closely related and sympatric species.[1] Male moths possess highly specialized olfactory systems that can detect and discriminate subtle differences in pheromone blend ratios, ensuring that they respond primarily to females of their own species.

While essential for the reproductive success of many moth species, the role of this compound can vary. For instance, in studies on Heliothis zea, the addition of this compound to the two primary pheromone components did not significantly increase the behavioral response of males in flight tunnel assays.[3][4] This highlights the species-specific nature of pheromone perception and the importance of studying the complete blend to understand the function of individual components.

Quantitative Data on Behavioral Responses

The behavioral response of male moths to pheromones is typically quantified through flight tunnel and field trapping experiments. While specific dose-response data for pure this compound is limited in publicly available literature, its effect as part of a blend has been documented.

Table 1: Behavioral Responses of Male Heliothis virescens to Pheromone Blends in a Flight Tunnel

| Pheromone Components | Number of Males Tested | % Upwind Flight | % Landing on Source | % Copulatory Attempt |

| (Z)-11-Hexadecenal + (Z)-9-Tetradecenal | Not Specified | Present | Present | Present |

| 7-Component Mixture* | Not Specified | Increased Activity | Increased Activity | Increased Activity |

| Live Calling Females | Not Specified | Highest Activity | Highest Activity | Highest Activity |

*The 7-component mixture for Heliothis virescens includes (Z)-11-Hexadecenal, (Z)-9-Tetradecenal, Hexadecanal, Tetradecanal, this compound, (Z)-9-Hexadecenal, and (Z)-11-Hexadecen-1-ol.[2]

Table 2: Field Trapping of Male Heliothis Species with Pheromone Blends

| Species | Lure Composition | Trap Type | Location | Relative Trap Catch |

| Heliothis virescens | Virelure [(Z)-11-HDAL + (Z)-9-TDAL] | Not Specified | Not Specified | Standard |

| Heliothis virescens | 7-Component Mixture | Not Specified | Not Specified | Often higher than Virelure |

| Heliothis zea | (Z)-11-Hexadecenal + (Z)-9-Hexadecenal | Hartstack design | Washington, USA | High |

| Heliothis zea | Above blend + this compound | Hartstack design | Washington, USA | No significant increase |

Experimental Protocols

Pheromone Extraction from Female Glands

This protocol outlines the general steps for extracting pheromone components from the glands of female Lepidoptera.

Objective: To isolate and identify the chemical components of the female sex pheromone gland.

Materials:

-

Calling female moths (at their peak activity period)

-

Dissecting scissors and fine-tipped forceps

-

Glass vials with Teflon-lined caps

-

Hexane or other suitable organic solvent (HPLC grade)

-

Glass Pasteur pipettes

-

Nitrogen gas stream

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Excise the terminal abdominal segments containing the pheromone gland from a calling female moth using fine dissecting scissors.

-

Immediately place the excised gland into a glass vial containing a small volume (e.g., 50-100 µL) of hexane.

-

Allow the extraction to proceed for a specified time (e.g., 30 minutes) at room temperature.

-

Carefully remove the gland tissue from the solvent.

-

Concentrate the extract to a smaller volume under a gentle stream of nitrogen gas if necessary.

-

Analyze the extract using GC-MS to identify and quantify the pheromone components.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To determine the sensitivity of male moth antennae to this compound and other pheromone components.

Materials:

-

Live male moth

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrolyte solution (e.g., saline solution)

-

EAG amplifier and data acquisition system

-

Odor delivery system (puffing purified air over a treated filter paper)

-

Synthetic this compound of high purity

-

Solvent for dilution series (e.g., paraffin oil or hexane)

Procedure:

-

Immobilize the male moth (e.g., in a pipette tip with the head and antennae exposed).

-

Under a dissecting microscope, carefully excise one antenna at its base.

-

Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.

-

Prepare a dilution series of this compound in a suitable solvent.

-

Apply a small amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified air through the pipette, directing the odor plume over the mounted antenna.

-

Record the resulting depolarization of the antennal membrane (the EAG response).

-

A solvent blank and a standard compound known to elicit a response should be used as controls.

-

Analyze the amplitude of the EAG responses to the different concentrations of this compound to create a dose-response curve.

Field Trapping

Field trapping experiments are essential for evaluating the attractiveness of synthetic pheromone blends under natural conditions.

Objective: To assess the behavioral response (attraction) of wild male moths to lures containing this compound.

Materials:

-

Pheromone traps (e.g., delta or funnel traps)[5]

-

Lures (e.g., rubber septa, polyvinyl chloride dispensers)[6]

-

Synthetic pheromone components, including this compound

-

Solvent for preparing lures

-

Field site with a known population of the target moth species

-

Randomized block design for trap placement

Procedure:

-

Prepare the pheromone lures by impregnating the dispensers with precise amounts of the synthetic pheromone blend, including varying ratios and concentrations of this compound. A control lure containing only the solvent should also be prepared.

-

Deploy the traps in the field according to a randomized block design to minimize positional effects. Traps should be spaced sufficiently far apart to avoid interference.

-

Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured male moths of the target species.

-

At the end of the trapping period, analyze the data statistically to determine if there are significant differences in the number of moths captured by the different lure formulations.

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis Pathway

The biosynthesis of this compound and other Type I lepidopteran pheromones originates from fatty acid metabolism. The process is typically regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

Caption: Proposed biosynthetic pathway for this compound in Lepidoptera.

Pheromone Perception and Signal Transduction

The detection of this compound by male moths occurs in specialized olfactory sensilla on their antennae and initiates a signal transduction cascade.

Caption: Signal transduction pathway for aldehyde pheromone perception in moths.

Experimental Workflow for Pheromone Component Analysis

A systematic workflow is crucial for the identification and behavioral validation of new pheromone components like this compound.

Caption: Experimental workflow for pheromone identification and validation.

Conclusion and Future Directions

This compound plays a significant, albeit nuanced, role in the chemical communication of many Lepidoptera species. Its function as a component of sex pheromone blends underscores the complexity and specificity of insect olfactory systems. While the general principles of its biosynthesis and perception are understood, further research is needed to elucidate the specific enzymes and receptors involved in different species. High-resolution studies of olfactory receptor-ligand binding and the downstream signaling cascades will provide a more complete picture of how this molecule modulates behavior. Such knowledge is not only of fundamental scientific interest but also holds significant potential for the development of novel and species-specific pest management strategies. The detailed experimental protocols and workflows presented in this guide provide a framework for researchers to further investigate the multifaceted role of this compound in the world of Lepidoptera.

References

- 1. This compound | 56797-40-1 | Benchchem [benchchem.com]

- 2. ento.psu.edu [ento.psu.edu]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Behavioral responses of maleHeliothis zea moths in sustained-flight tunnel to combinations of 4 compounds identified from female sex pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-7-Hexadecenal via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction